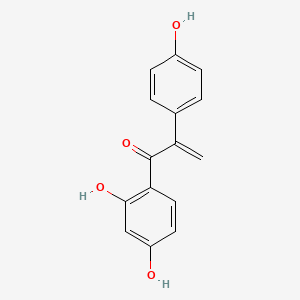
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a prop-2-en-1-one backbone with hydroxyphenyl groups at the 1 and 2 positions, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate hydroxybenzaldehydes with acetophenone derivatives under basic conditions. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in ethanol or methanol as solvents. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate enzyme activity and influence cellular signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)prop-2-en-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(2-hydroxyphenyl)prop-2-en-1-one
- 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one is unique due to its specific arrangement of hydroxy groups, which influences its reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets and contributes to its diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
153409-51-9 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-8,16-18H,1H2 |
InChI-Schlüssel |
MPNKZWIUITZJCR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


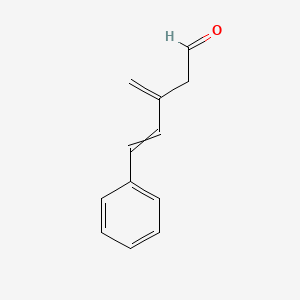
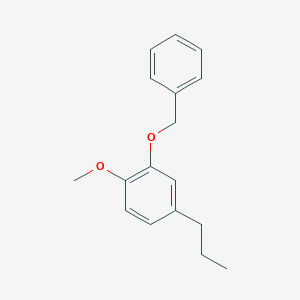




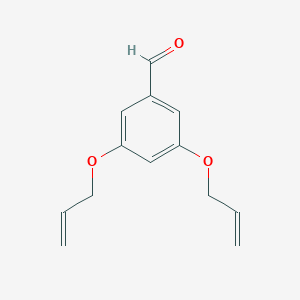

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)


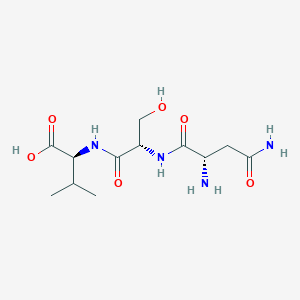

![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)
